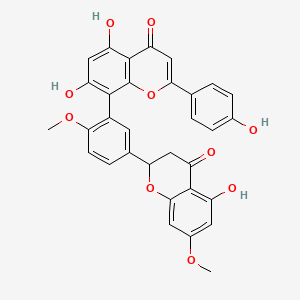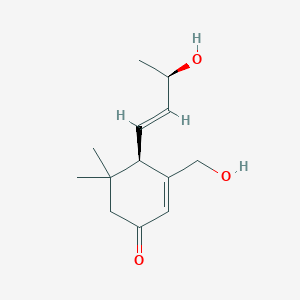
2,3-Dihydroamentoflavone 7,4'-dimethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroamentoflavone 7,4’-dimethyl ether is a biflavonoid that can be isolated from the aerial parts of Selaginella delicatula . It exhibits cytotoxicities against P-388 and HT-29 cell lines, with ED50 (median effective dose) values of 3.50 and 5.25 µg/mL .
Molecular Structure Analysis
The molecular formula of 2,3-Dihydroamentoflavone 7,4’-dimethyl ether is C32H24O10 . The molecular weight is 568.53 .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
“2,3-Dihydroamentoflavone 7,4’-dimethyl ether” has been found to exhibit significant anticancer properties . It has shown to inhibit the growth of Calu-1 and Raji tumor cell lines . This compound has also demonstrated cytotoxic efficacy against P-388 and HT-29 cell lines, with median effective dose (ED50) values of 3.50 and 5.25 µg/mL, respectively .
Phytochemical Constituent
This compound is a biflavonoid, which can be isolated from the aerial parts of Selaginella delicatula . Biflavonoids are a type of phytochemicals that are known for their various biological activities, including antioxidant, anti-inflammatory, and anticancer effects.
Traditional Medicine
The plant Selaginella delicatula, from which “2,3-Dihydroamentoflavone 7,4’-dimethyl ether” can be isolated, is used in traditional Chinese medicine. It is used to treat various conditions such as jaundice, dysentery, edema, and rheumatism diseases .
Protective Effect against Anoxia
“2,3-Dihydroamentoflavone 7,4’-dimethyl ether” and other similar biflavonoids have been found to display a protective effect against anoxia . Anoxia is a condition characterized by an absence of oxygen supply to an organ or a tissue. This protective effect could have potential applications in conditions where oxygen supply is compromised.
Potential Neuroprotective Effects
Given its protective effect against anoxia, “2,3-Dihydroamentoflavone 7,4’-dimethyl ether” may also have potential neuroprotective effects. Anoxia can cause significant damage to the brain and other parts of the nervous system, and compounds that can protect against this could be valuable in the treatment of stroke and other neurological conditions .
Research Tool
Due to its various biological activities, “2,3-Dihydroamentoflavone 7,4’-dimethyl ether” can be used as a research tool in the study of these activities. For example, it can be used in the study of anticancer mechanisms, the effects of anoxia on cells, and the potential therapeutic effects of biflavonoids .
Wirkmechanismus
Target of Action
The primary targets of 2,3-Dihydroamentoflavone 7,4’-dimethyl ether are the P-388 and HT-29 cell lines . These cell lines are commonly used in research to study cancer, making them important targets for this compound.
Mode of Action
2,3-Dihydroamentoflavone 7,4’-dimethyl ether interacts with its targets by exhibiting cytotoxicities
Result of Action
The compound exhibits cytotoxicities against P-388 and HT-29 cell lines, with ED50 (median effective dose) values of 3.50 and 5.25 µg/mL, respectively . This suggests that the compound has a potent effect on these cell lines, potentially leading to cell death.
Eigenschaften
IUPAC Name |
5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24O10/c1-39-18-10-20(34)30-23(37)13-27(41-28(30)11-18)16-5-8-25(40-2)19(9-16)29-21(35)12-22(36)31-24(38)14-26(42-32(29)31)15-3-6-17(33)7-4-15/h3-12,14,27,33-36H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADCDEPVRJSRTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46840955 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


